molecular formula C16H15NO4 B12417230 (rac)-1-Hydroxy Ketorolac Methyl Ester-d3

(rac)-1-Hydroxy Ketorolac Methyl Ester-d3

Cat. No.: B12417230
M. Wt: 288.31 g/mol
InChI Key: BVOPXASBFYEPRL-FIBGUPNXSA-N
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Description

(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is a deuterated derivative of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is used in scientific research to study the pharmacokinetics and metabolism of Ketorolac. The deuterium labeling helps in tracing the compound in biological systems using mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 typically involves the deuteration of Ketorolac followed by esterification. The process begins with the preparation of deuterated Ketorolac, which is then reacted with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and catalysts. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted ester derivatives.

Scientific Research Applications

(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is used in various scientific research applications, including:

    Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to understand the biotransformation of Ketorolac.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ketorolac.

    Industry: Utilized in the development of new NSAID formulations and in quality control processes.

Mechanism of Action

The mechanism of action of (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 involves its conversion to Ketorolac in the body. Ketorolac inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, Ketorolac reduces inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but allows for easier tracking in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ketorolac: The non-deuterated form of the compound.

    Ketorolac Tromethamine: A salt form of Ketorolac used for its enhanced solubility.

    (rac)-1-Hydroxy Ketorolac: The non-deuterated hydroxyl derivative.

Uniqueness

(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking using mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

288.31 g/mol

IUPAC Name

trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate

InChI

InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3

InChI Key

BVOPXASBFYEPRL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O

Canonical SMILES

COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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